3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
CAS No.: 313536-71-9
Cat. No.: VC2343210
Molecular Formula: C12H13BrN2O
Molecular Weight: 281.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 313536-71-9 |
---|---|
Molecular Formula | C12H13BrN2O |
Molecular Weight | 281.15 g/mol |
IUPAC Name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
Standard InChI Key | FIZMKFPRRLZZCI-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Canonical SMILES | CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Introduction
Chemical Structure and Properties
3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole is characterized by a five-membered heterocyclic 1,2,4-oxadiazole core substituted with specific functional groups. The compound features a 4-bromophenyl moiety at position 3 and a butyl chain at position 5 of the oxadiazole ring. This structural arrangement contributes to its distinctive chemical and biological properties, making it valuable for various applications in medicinal chemistry and materials science.
The compound is formally identified by the following chemical information:
Property | Value |
---|---|
CAS Number | 313536-71-9 |
Molecular Formula | C₁₂H₁₃BrN₂O |
Molecular Weight | 281.15 g/mol |
IUPAC Name | 3-(4-bromophenyl)-5-butyl-1,2,4-oxadiazole |
MDL Number | MFCD00635531 |
InChI | InChI=1S/C12H13BrN2O/c1-2-3-4-11-14-12(15-16-11)9-5-7-10(13)8-6-9/h5-8H,2-4H2,1H3 |
InChIKey | FIZMKFPRRLZZCI-UHFFFAOYSA-N |
SMILES | CCCCC1=NC(=NO1)C2=CC=C(C=C2)Br |
Table 1: Chemical Identification and Properties of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
Physical and chemical properties of this compound include:
Property | Value |
---|---|
Physical State | Solid (at standard conditions) |
Boiling Point | 365.3±44.0 °C (Predicted) |
Density | 1.364±0.06 g/cm³ (Predicted) |
Recommended Storage Temperature | 2-8°C |
pKa | -0?±0.37 (Predicted) |
Table 2: Physical and Chemical Properties of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole
The 1,2,4-oxadiazole core of this compound is known for its bioisosteric relationship with amide and ester bonds, making it particularly valuable in medicinal chemistry applications. This characteristic allows it to mimic the spatial and electronic features of these functional groups while potentially offering improved metabolic stability, bioavailability, or receptor binding properties.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole can be achieved through several established methods, which are typically applicable to the broader class of 3,5-disubstituted 1,2,4-oxadiazoles. These methods generally involve the formation of the oxadiazole ring through cyclization reactions using appropriate precursors.
Condensation Reactions
One of the primary methods for synthesizing this compound involves condensation reactions between amidoximes and carboxylic acid derivatives. In this approach, 4-bromobenzamidoxime is reacted with a butanoic acid derivative in the presence of coupling agents or dehydrating reagents to form the target oxadiazole .
Optimization for Parallel Synthesis
The synthesis of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole has been optimized for parallel chemistry applications, allowing for efficient production of libraries of related compounds. This approach is particularly valuable in medicinal chemistry for structure-activity relationship studies .
The optimized conditions for parallel synthesis of this and related compounds include:
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Use of EDC as the coupling agent
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HOAt (1-hydroxy-7-azabenzotriazole) as an additive to enhance coupling efficiency
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Triethylamine as the base
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Heating at 100°C for 3 hours to promote cyclodehydration
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Extraction with chloroform and water washing to purify the product
Mechanism | Description |
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Apoptosis Induction | Many 1,2,4-oxadiazole derivatives induce programmed cell death in cancer cells |
Enzyme Inhibition | Inhibition of critical enzymes such as EGFR and Src that are involved in cancer cell proliferation |
Cell Cycle Arrest | Ability to arrest cell proliferation at specific phases of the cell cycle, particularly the G1 phase |
Caspase Activation | Increasing caspase-3/7 activity, triggering apoptotic pathways |
Table 3: Anticancer Mechanisms of 1,2,4-Oxadiazole Derivatives
Studies on related compounds with bromophenyl substitutions have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and human melanoma (MEL-8) cell lines. The presence of the bromine atom on the phenyl ring appears to contribute significantly to the anticancer activity of these compounds .
Antimicrobial Applications
1,2,4-Oxadiazole derivatives have demonstrated significant antimicrobial properties, suggesting potential applications for 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole in this field. The compound's structural features, including the bromophenyl group and the lipophilic butyl chain, may contribute to its ability to interact with microbial targets.
Structure-Activity Relationships
Understanding the relationship between structural features and biological activity is crucial for the development of effective therapeutic agents based on the 1,2,4-oxadiazole scaffold.
Key Structural Features
The 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole molecule contains several key structural elements that contribute to its biological activity:
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1,2,4-Oxadiazole Core: This heterocyclic ring serves as a bioisostere of amide and ester bonds, potentially improving metabolic stability while maintaining similar spatial and electronic characteristics .
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4-Bromophenyl Substituent: The presence of bromine at the para position of the phenyl ring enhances electronic effects and may contribute to improved binding to biological targets. Studies on related compounds have shown that halogen substitutions, particularly bromine, can significantly impact biological activity .
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Butyl Chain: The alkyl chain at position 5 of the oxadiazole ring introduces lipophilicity, which can influence membrane permeability, bioavailability, and binding to hydrophobic pockets in target proteins.
Comparative Analysis with Related Compounds
Research on structurally similar 1,2,4-oxadiazole derivatives provides insights into how modifications to the basic scaffold affect biological activity:
Compound | Structural Difference | Impact on Activity |
---|---|---|
3-(4-Bromophenyl)-5-propyl-1,2,4-oxadiazole | Shorter alkyl chain (propyl vs. butyl) | May affect lipophilicity and binding affinity |
3-(4-Bromophenyl)-5-cyclopropyl-1,2,4-oxadiazole | Cyclic alkyl group instead of linear chain | Introduces conformational rigidity, potentially affecting receptor interactions |
3-(4-Bromophenyl)-5-tert-butyl-1,2,4-oxadiazole | Branched alkyl group instead of linear chain | Increased steric bulk may impact binding site accessibility |
3-(4-Bromophenyl)-5-chloro-1,2,4-oxadiazole | Chlorine instead of butyl group at position 5 | More electronegative substitution, different electronic properties |
Table 4: Comparison of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole with Related Compounds
This comparative analysis suggests that both the electronic properties of substituents and their steric characteristics significantly influence the biological activity of these compounds. The optimal combination of these factors depends on the specific biological target and desired application.
Current Research Status and Future Perspectives
Research on 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole remains in relatively early stages, with much of the current knowledge derived from studies on related 1,2,4-oxadiazole derivatives. The growing interest in heterocyclic compounds for medicinal applications suggests several promising directions for future research:
Developing Structure-Activity Relationships
Further investigation of structure-activity relationships through the synthesis and biological evaluation of structural analogs could help identify optimal substitution patterns for specific therapeutic applications. This might include:
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Modification of the bromine position on the phenyl ring
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Introduction of additional functional groups on the phenyl ring
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Variation of the length and branching of the alkyl chain
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Exploration of other heterocyclic systems that incorporate the 1,2,4-oxadiazole motif
Mechanism of Action Studies
Detailed studies of the molecular mechanisms underlying the biological activities of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole would provide valuable insights for drug design. This could include:
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Identification of specific molecular targets
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X-ray crystallography studies of protein-ligand complexes
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Computational modeling of binding interactions
Formulation and Delivery Strategies
Development of effective formulation and delivery strategies could enhance the bioavailability and efficacy of 3-(4-Bromophenyl)-5-butyl-1,2,4-oxadiazole for therapeutic applications:
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Nanoparticle-based delivery systems
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Prodrug approaches to improve pharmacokinetic properties
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Targeted delivery strategies for specific tissues or cellular compartments
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